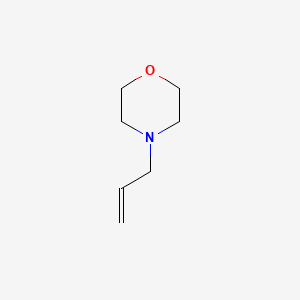
N-Allylmorpholine
Vue d'ensemble
Description
4-Allylmorpholine is a useful research compound. Its molecular formula is C7H13NO and its molecular weight is 127.18 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Allylmorpholine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Allylmorpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Allylmorpholine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibition des enzymes humaines legumain et cholinestérase
Les dérivés de la N-allylmorpholine ont été synthétisés et évalués pour leur activité inhibitrice potentielle contre les enzymes humaines legumain et cholinestérase, qui sont impliquées dans la progression de la maladie d'Alzheimer . Ces composés interagissent avec les enzymes avec une affinité modérée à élevée, suggérant leur utilité dans les interventions thérapeutiques pour les maladies neurodégénératives.
Influence sur les canaux ioniques dans les membranes lipidiques
La recherche indique que les allylmorpholines contenant de la chromone peuvent affecter les canaux ioniques dans les membranes lipidiques. Ceci est associé à leur capacité à influencer le potentiel limite de la membrane et le stress d'emballage lipidique, ce qui pourrait avoir des implications pour le développement de traitements ciblant la maladie d'Alzheimer en régulant la neurotransmission .
Inhibition de la corrosion
Les composés morpholine, y compris la this compound, ont trouvé des applications industrielles comme inhibiteurs de corrosion. Leur structure moléculaire leur permet de former une couche protectrice sur les métaux, empêchant les dommages oxydatifs et prolongeant la durée de vie des équipements industriels .
Agents tensioactifs
En raison de leur nature amphiphile, les dérivés de morpholine sont utilisés comme agents tensioactifs. Ils peuvent réduire la tension superficielle et sont utilisés dans diverses industries, y compris les produits pharmaceutiques et les cosmétiques, pour améliorer la texture et l'étalement des produits .
Organocatalyse
Les dérivés de la this compound servent d'organocatalyseurs dans les réactions chimiques. Ils peuvent améliorer les vitesses de réaction et la sélectivité, ce qui les rend précieux dans la synthèse de molécules organiques complexes .
Ligands pour catalyseurs
Ces composés sont également utilisés comme ligands dans les systèmes catalytiques. Ils peuvent influencer la réactivité et la spécificité des catalyseurs, ce qui est crucial dans les procédés chimiques industriels pour obtenir les produits souhaités efficacement .
Propriétés pharmaceutiques
Les dérivés de morpholine synthétiques, y compris ceux contenant le fragment this compound, ont montré des propriétés pharmaceutiques significatives. Ils sont utilisés dans le développement de médicaments ayant des effets antidépresseurs, antipyrétiques, analgésiques et anti-obésité .
Inhibition enzymatique pour la maladie d'Alzheimer
Des études récentes ont mis en évidence les effets inhibiteurs des composés à base de morpholine sur les enzymes impliquées dans la maladie d'Alzheimer. Ces composés sont apparus comme des inhibiteurs puissants, offrant des interventions thérapeutiques potentielles pour cette affection .
Safety and Hazards
Orientations Futures
The future directions of 4-Allylmorpholine research could involve further exploration of its potential applications in various fields. For instance, one study suggests that chromone-containing allylmorpholines can affect ion channels formed by pore-forming antibiotics in model lipid membranes , indicating potential applications in the field of biochemistry and pharmacology.
Mécanisme D'action
Target of Action
N-Allylmorpholine has been found to interact with human legumain (AEP) and cholinesterases (AChE and BuChE) enzymes . These enzymes play crucial roles in various biological processes. Legumain is involved in protein degradation and processing, while cholinesterases are responsible for the breakdown of acetylcholine, a key neurotransmitter in the nervous system .
Mode of Action
Molecular docking studies suggest that this compound and its derivatives interact with these enzymes with moderate to high affinity . This interaction could potentially inhibit the activity of these enzymes, leading to changes in the associated biological processes .
Biochemical Pathways
For instance, inhibition of AEP could affect protein degradation pathways, while inhibition of cholinesterases could influence neurotransmission processes .
Pharmacokinetics
In silico evaluations of morpholine-containing compounds, including this compound, suggest promising pharmacokinetic and drug-likeness properties . These properties include absorption, distribution, metabolism, and excretion (ADME), which are crucial for determining the bioavailability of a compound .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its inhibitory effects on its target enzymes. For instance, inhibition of AEP could potentially interfere with protein degradation, while inhibition of cholinesterases could lead to an increase in acetylcholine levels, affecting neurotransmission .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the compound’s stability and interaction with its targets. Additionally, the presence of other molecules could potentially influence the compound’s action .
Analyse Biochimique
Biochemical Properties
4-Allylmorpholine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It has been observed to interact with enzymes such as cholinesterases and legumain. These interactions are primarily inhibitory, where 4-Allylmorpholine binds to the active sites of these enzymes, reducing their activity. This inhibition can be attributed to the structural compatibility of 4-Allylmorpholine with the enzyme’s active site, allowing it to form stable complexes .
Cellular Effects
The effects of 4-Allylmorpholine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Allylmorpholine has been shown to affect ion channels in lipid membranes, altering the membrane potential and impacting cellular signaling . Additionally, it can modulate the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism.
Molecular Mechanism
At the molecular level, 4-Allylmorpholine exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme structure, affecting its activity. Furthermore, 4-Allylmorpholine can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Allylmorpholine change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 4-Allylmorpholine remains stable under controlled conditions, but its activity can diminish over time due to degradation. Long-term exposure to 4-Allylmorpholine can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Allylmorpholine vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular function without causing significant toxicity. At higher doses, 4-Allylmorpholine can exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity .
Metabolic Pathways
4-Allylmorpholine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can influence the levels of metabolites by modulating enzyme activities involved in metabolic reactions. For example, 4-Allylmorpholine can inhibit enzymes in the glycolytic pathway, leading to changes in glucose metabolism and energy production .
Transport and Distribution
Within cells and tissues, 4-Allylmorpholine is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific transporters .
Subcellular Localization
The subcellular localization of 4-Allylmorpholine is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, 4-Allylmorpholine may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it can accumulate in the cytoplasm, affecting cytoplasmic enzymes and signaling pathways .
Propriétés
IUPAC Name |
4-prop-2-enylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-3-8-4-6-9-7-5-8/h2H,1,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSANAYXICMXBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40219871 | |
| Record name | Allylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40219871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
696-57-1 | |
| Record name | Allylmorpholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Allylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40219871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Allylmorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of N-allylmorpholine?
A1: this compound is an organic compound with the molecular formula C₇H₁₃NO and a molecular weight of 127.19 g/mol. Its structure consists of a morpholine ring with an allyl group attached to the nitrogen atom.
- Spectroscopic data: The structure of this compound has been confirmed using techniques like Fourier-transform infrared spectroscopy (FTIR), ¹H NMR, and ¹³C NMR. [, , , , ]
Q2: How does this compound contribute to enhanced oil recovery?
A: this compound has been successfully incorporated as a monomer in the synthesis of a novel water-soluble copolymer, poly(acrylamide-acrylic acid-4-allylmorpholine) (AM/AA/AMPL). [] This copolymer exhibits desirable properties like good tackability, temperature tolerance, salt resistance, and shear resistance, making it suitable for enhanced oil recovery applications.
- Mechanism: The AM/AA/AMPL copolymer enhances oil recovery by improving the viscosity and sweep efficiency of the injected water, leading to increased oil displacement from the reservoir. []
Q3: What are the catalytic properties and applications of this compound derivatives?
A: this compound can be used to synthesize various derivatives, including N-allylmorpholinium salts. These salts have shown potential in organometallic chemistry, particularly as ligands in palladium-catalyzed reactions. [, ]
- Example: One study demonstrated the use of an N-allylmorpholinium derivative as a ligand in a palladium catalyst for the Suzuki-Miyaura coupling reaction. [] This reaction is widely employed in organic synthesis for the formation of carbon-carbon bonds.
Q4: How does the structure of this compound affect its solubility in ionic liquids?
A: Research has explored the solubility of cellulose in mixed ionic liquid solvents containing this compound chloride ([AMMor]Cl). [] The presence of the morpholine ring and the allyl group in this compound contributes to its interactions with the ionic liquid, influencing cellulose solubility.
- Findings: Studies indicate that the solubility of cellulose is enhanced in the mixed ionic liquid system containing [AMMor]Cl compared to single ionic liquid systems. []
Q5: What are the environmental impacts and degradation pathways of this compound?
A5: While the provided research focuses on specific applications of this compound, limited information is available regarding its environmental impact and degradation. Further research is needed to assess its ecotoxicological effects and develop strategies for mitigating any potential negative impacts.
Q6: How does this compound react in the Prévost reaction?
A: A reinvestigation of the Prévost reaction using this compound (1) with silver(I) benzoate and iodine revealed interesting results. [, ] Instead of yielding solely the expected 1,2-dibenzoate product, the reaction produced a mixture of compounds, including the 1,3-dibenzoate (2) through rearrangement (11% yield), the 1,2-dibenzoate (3) (5% yield), and unreacted this compound (1) (13% yield). [] This highlights the complexity of the reaction pathway and the potential for unexpected product formation.
Q7: What are the potential applications of this compound in material science?
A: The use of this compound as a building block in the synthesis of polymers like AM/AA/AMPL demonstrates its potential in material science. [] The resulting polymers exhibit properties suitable for applications like enhanced oil recovery, showcasing the versatility of this compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


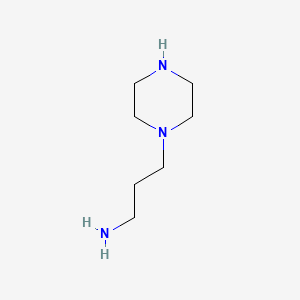
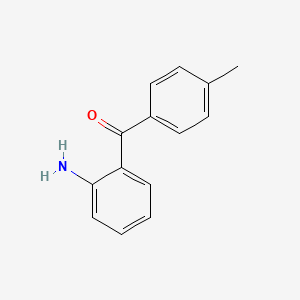
![Benzonitrile, 4-[[(4-butoxyphenyl)methylene]amino]-](/img/structure/B1266142.png)

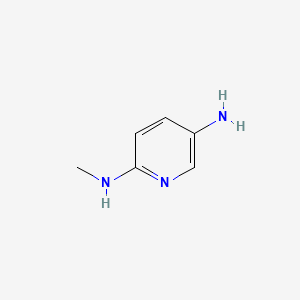

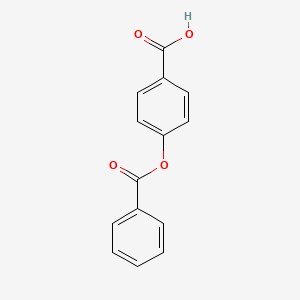


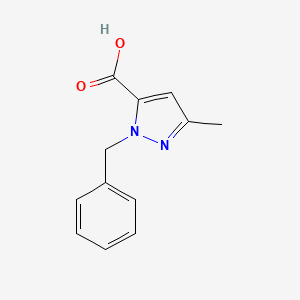
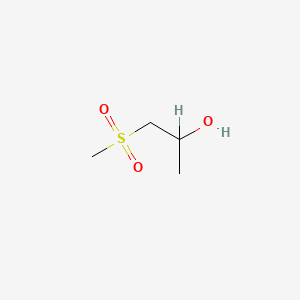
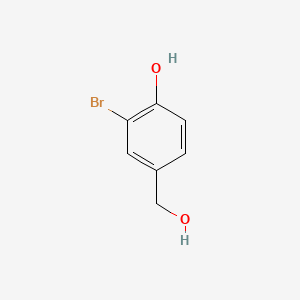
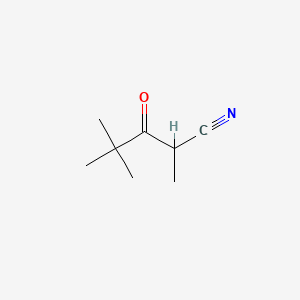
![2,2-Bis[[3-(dodecylthio)-1-oxopropoxy]methyl]propane-1,3-diyl bis[3-(dodecylthio)propionate]](/img/structure/B1266163.png)
